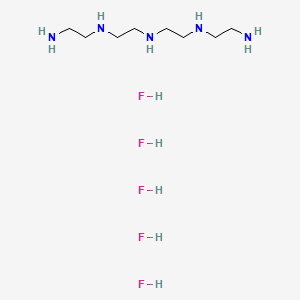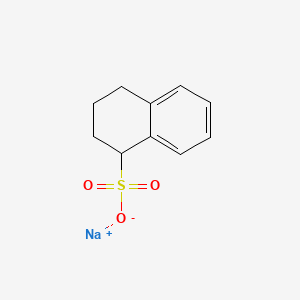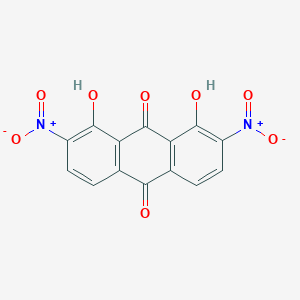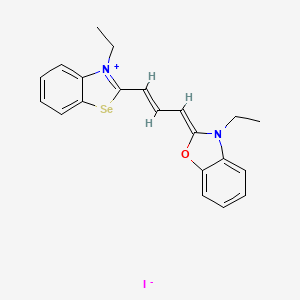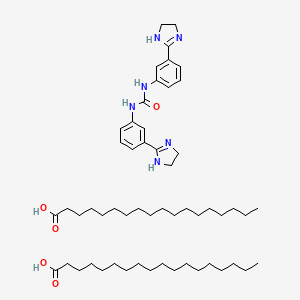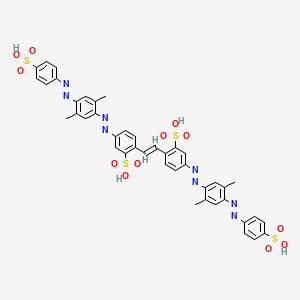
4,4'-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2'-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly as a dye and in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of 2,5-dimethyl-4-aminobenzenesulphonic acid, followed by coupling with 4-sulphophenylazo compounds under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and automated systems to ensure consistency and efficiency. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid involves its interaction with various molecular targets. The compound’s azo bonds and sulfonic acid groups enable it to bind to specific proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, making it useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its high fluorescence quantum yields and used in similar applications as a dye and indicator.
4,4’-Bis(2-benzoxazolyl)stilbene-2,2’-disulphonic acid: Another related compound with similar structural features and applications.
Uniqueness
4,4’-Bis((2,5-dimethyl-4-((4-sulphophenyl)azo)phenyl)azo)stilbene-2,2’-disulphonic acid stands out due to its specific azo and sulfonic acid groups, which provide unique chemical reactivity and binding properties. These features make it particularly valuable in applications requiring strong and stable coloration, as well as in scientific research where precise molecular interactions are essential .
Eigenschaften
CAS-Nummer |
85959-57-5 |
|---|---|
Molekularformel |
C42H36N8O12S4 |
Molekulargewicht |
973.0 g/mol |
IUPAC-Name |
5-[[2,5-dimethyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[4-[[2,5-dimethyl-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C42H36N8O12S4/c1-25-21-39(27(3)19-37(25)47-43-31-11-15-35(16-12-31)63(51,52)53)49-45-33-9-7-29(41(23-33)65(57,58)59)5-6-30-8-10-34(24-42(30)66(60,61)62)46-50-40-22-26(2)38(20-28(40)4)48-44-32-13-17-36(18-14-32)64(54,55)56/h5-24H,1-4H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)/b6-5+,47-43?,48-44?,49-45?,50-46? |
InChI-Schlüssel |
SUDNYOWVYIZYQI-MHBSYKRXSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O)C)N=NC6=CC=C(C=C6)S(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4C)N=NC5=CC=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O)C)N=NC6=CC=C(C=C6)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
